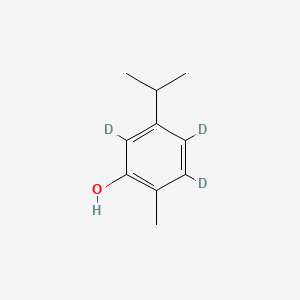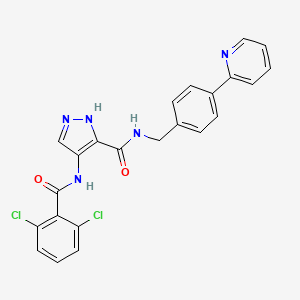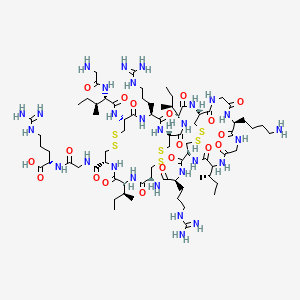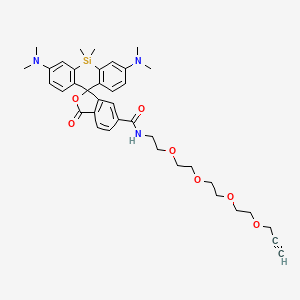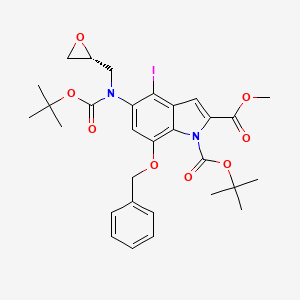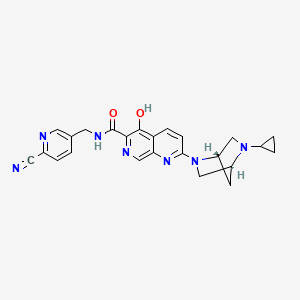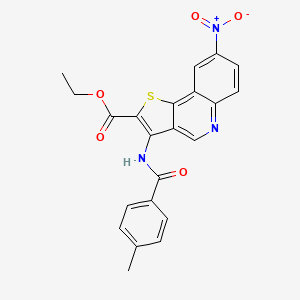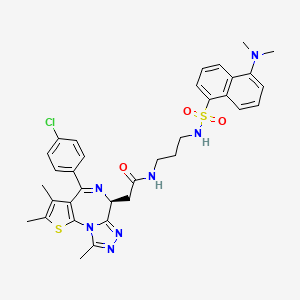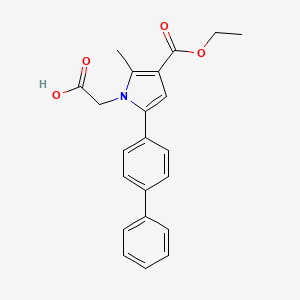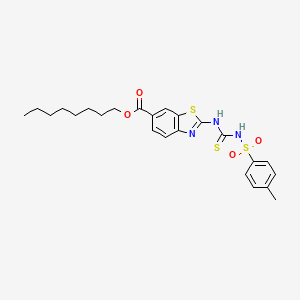
C-Gem
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Gem, or Center for Genetically Encoded Materials, is a groundbreaking initiative that aims to revolutionize the way scientists design and produce materials and medicines. By repurposing nature’s protein synthesizing machine, the ribosome, and its associated translation factors, this compound seeks to biosynthesize genetically encoded, sequence-defined chemical polymers with unprecedented functions and activities .
准备方法
Synthetic Routes and Reaction Conditions: C-Gem employs innovative synthetic biology techniques to repurpose the ribosome for the synthesis of sequence-defined chemical polymers. This involves the use of engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome .
Industrial Production Methods: The industrial production of this compound involves the use of engineered organisms that produce never-before-made polymers at scale. This is achieved through the integration of computational biology, synthetic chemistry, and molecular biology to optimize the production process .
化学反应分析
Types of Reactions: C-Gem undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the unique properties of the genetically encoded polymers produced by the ribosome .
Common Reagents and Conditions: Common reagents used in these reactions include diazoalkanes, which are key reagents in organic chemistry for conducting singlet carbene transfer reactions . The conditions for these reactions often involve photochemical and metal-free environments to achieve high efficiency .
Major Products: The major products formed from these reactions include aramid-peptide and polyketide-peptide hybrid molecules, which have diverse applications in drug discovery and material science .
科学研究应用
C-Gem has a wide range of scientific research applications, including:
作用机制
The mechanism by which C-Gem exerts its effects involves the repurposing of the ribosome to biosynthesize genetically encoded polymers. This process is facilitated by engineered transfer ribonucleic acids and protein factors that deliver new chemical monomers to the ribosome. The ribosome then catalyzes the formation of novel bond-forming reactions, resulting in the production of sequence-defined polymers .
相似化合物的比较
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Gemfibrozil: A lipid-regulating agent used to treat high cholesterol.
Comparison: C-Gem is unique in its ability to biosynthesize genetically encoded, sequence-defined polymers using the ribosome. Unlike gemcitabine and gemfibrozil, which are small molecules used in medicine, this compound represents a new class of materials with applications in chemistry, biology, medicine, and industry. Its ability to produce polymers with unprecedented functions and activities sets it apart from other compounds .
属性
分子式 |
C15H19F2N3O6 |
|---|---|
分子量 |
375.32 g/mol |
IUPAC 名称 |
cyclopentyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H19F2N3O6/c16-15(17)11(22)9(7-21)26-12(15)20-6-5-10(18-13(20)23)19-14(24)25-8-3-1-2-4-8/h5-6,8-9,11-12,21-22H,1-4,7H2,(H,18,19,23,24)/t9-,11-,12-/m1/s1 |
InChI 键 |
IRAMYMVOYSARSR-YUSALJHKSA-N |
手性 SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
规范 SMILES |
C1CCC(C1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


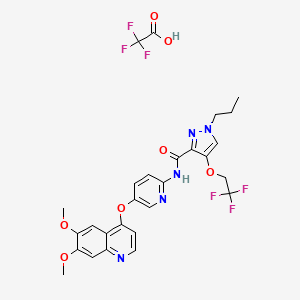
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
